molecular formula C20H20N2O4 B2832348 Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 400078-30-0

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2832348
CAS No.: 400078-30-0
M. Wt: 352.39
InChI Key: ZWIOIWVFOWRXQL-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 400078-30-0) is a dihydropyrimidine derivative characterized by a partially saturated pyrimidine ring with distinct substituents: a 4-methoxyphenyl group at position 4, a phenyl group at position 2, a hydroxy group at position 6, and an ethyl ester at position 5. Dihydropyrimidines are structurally analogous to 1,4-dihydropyridines, which are well-known for their pharmacological activities, including calcium channel modulation . This compound is typically synthesized via multicomponent reactions such as the Biginelli condensation, enabling modular substitution patterns for structure-activity studies .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-26-20(24)16-17(13-9-11-15(25-2)12-10-13)21-18(22-19(16)23)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOIWVFOWRXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide to form ethyl 3-oxo-3-phenylpropanoate.

    Cyclization: The intermediate is then subjected to cyclization with urea or thiourea under acidic conditions to form the pyrimidine ring.

    Substitution: The resulting compound undergoes further substitution reactions to introduce the hydroxy and methoxyphenyl groups. This can be achieved using appropriate phenolic and methoxybenzaldehyde derivatives under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Temperature Control: Precise temperature control to avoid decomposition of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with varied functional groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

2. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Its structural features suggest potential interactions with inflammatory mediators, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study:
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory diseases .

Agricultural Applications

1. Pesticidal Properties

The compound has also been investigated for its potential as a botanical pesticide. Its ability to disrupt the life cycle of pests can contribute to sustainable agricultural practices.

Case Study:
Research conducted on the efficacy of this compound against common agricultural pests revealed that it possesses insecticidal properties, effectively reducing pest populations without harming beneficial insects . Field trials demonstrated a significant reduction in pest damage on treated crops compared to untreated controls.

Chemical Synthesis

1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications.

Table: Summary of Chemical Reactions Involving this compound

Reaction TypeProductConditions
AlkylationAlkylated derivativesBase-catalyzed conditions
AcetylationAcetylated derivativesAcetic anhydride, pyridine
HydrolysisCarboxylic acid derivativesAcidic or basic conditions

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly impacts electronic, steric, and physicochemical properties:

  • 4-(4-Methoxyphenyl) : The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents and enabling hydrogen-bond acceptor interactions. This contrasts with halogenated derivatives, which prioritize lipophilicity .
  • 4-(4-Chlorophenyl) : The chloro group (-Cl) is electron-withdrawing, increasing molecular polarity and lipophilicity (LogP ~3.2). This derivative (CAS 477867-24-6) exhibits a molecular weight of 356.80 g/mol (C₁₉H₁₇ClN₂O₃) and is often utilized in studies requiring enhanced membrane permeability .
  • 4-(4-Isopropylphenyl) : The isopropyl group introduces significant steric hindrance (MW 364.45 g/mol, C₂₂H₂₄N₂O₃), reducing conformational flexibility but improving hydrophobic interactions .

Substituent Variations at Other Positions

  • 2-Allylsulfanyl/2-Methylsulfanyl : Sulfur-containing substituents (e.g., -S-allyl or -S-CH₃) enhance nucleophilicity and enable disulfide bond formation, as seen in ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (). These groups may also alter metabolic stability .
  • 6-Methyl/6-Hydroxy : Methyl substitution at position 6 (e.g., Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) reduces hydrogen-bonding capacity compared to the hydroxy group, impacting solubility and target affinity .

Structural and Hydrogen-Bonding Analysis

The 6-hydroxy group in the target compound acts as a strong hydrogen-bond donor, facilitating crystal lattice stabilization, as demonstrated by graph-set analysis in related dihydropyrimidines . In contrast, 2-oxo derivatives (e.g., Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) prioritize keto-enol tautomerism, altering hydrogen-bonding networks .

Data Table: Key Comparative Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate 4-(4-MeOPh), 2-Ph, 6-OH C₂₀H₂₀N₂O₄* 364.39* Enhanced solubility due to -OCH₃
Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate 4-(4-ClPh) C₁₉H₁₇ClN₂O₃ 356.80 Increased lipophilicity (LogP ~3.2)
Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate 4-(3-BrPh) C₁₉H₁₇BrN₂O₃ 401.26 High steric bulk for targeted binding
Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate 4-(4-iPrPh) C₂₂H₂₄N₂O₃ 364.45 Improved hydrophobic interactions
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(furyl), 6-Me, 2-oxo C₁₄H₁₈N₂O₅ 294.31 Aromatic π-π stacking potential

*Estimated based on structural analogs.

Biological Activity

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 300799-33-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O4_{4}
  • Molar Mass : 352.38 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring, which is known for its role in various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In studies evaluating the DPPH radical scavenging activity, it demonstrated a significant reduction in free radicals.

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5055
10085

This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress management.

3. Cholinesterase Inhibition

This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.

EnzymeIC50_{50} (µM)
AChE1.5
Butyrylcholinesterase (BChE)2.0

These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Antioxidant Mechanism : It likely acts by donating hydrogen atoms to free radicals, thereby neutralizing them.
  • Cholinesterase Inhibition : The interaction with the active site of AChE prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study concluded that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .

Study on Neuroprotective Effects

In another study focusing on neuroprotective effects against oxidative stress-induced neuronal damage, administration of this compound significantly reduced cell death in neuronal cell cultures exposed to oxidative agents. This supports its potential application in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process, including cyclocondensation of substituted benzaldehydes, urea derivatives, and β-keto esters under acidic or basic conditions. Optimization includes solvent selection (e.g., ethanol or dichloromethane), temperature control (reflux at 80–100°C), and catalysts like p-toluenesulfonic acid. Reaction progress is monitored via TLC or HPLC, and purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and diastereotopic protons in the dihydropyrimidine ring.
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, O–H stretch at ~3200 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak).
  • UV-Vis : Monitors conjugation effects from aromatic substituents .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation, and data collected using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Software like SHELXL refines the structure, resolving bond lengths, angles, and torsion angles (e.g., C4–O6 bond length ~1.23 Å). Hydrogen bonding networks are mapped using programs like ORTEP-3 .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Methodological Answer : Cross-validate SCXRD data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing effects or disorder. Use twin refinement in SHELXL for twinned crystals and check for thermal motion artifacts .

Q. What strategies are used to analyze hydrogen bonding patterns in the crystal lattice?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). Tools like Mercury (CCDC) calculate donor-acceptor distances (e.g., O–H···O ~2.8 Å) and angles. Hydrogen bond cooperativity is assessed via topology analysis .

Q. How can reaction yields be improved while minimizing side products like regioisomers?

  • Methodological Answer : Use kinetic control (low temperature) to favor the desired tautomer. Introduce steric hindrance via bulky substituents (e.g., 4-methoxyphenyl) to suppress competing pathways. Monitor intermediates via in-situ FTIR or 1^1H NMR to adjust stoichiometry .

Q. What role do torsion angles play in understanding conformational flexibility?

  • Methodological Answer : Torsion angles (e.g., C4–C5–N2–C8 ~48.88°) from SCXRD reveal puckering in the dihydropyrimidine ring. Compare with solution-state NOESY data to assess dynamic behavior. Molecular dynamics simulations predict stable conformers .

Q. How are synthetic impurities (e.g., oxidation byproducts) identified and quantified?

  • Methodological Answer : LC-MS/MS with a C18 column separates impurities. Compare retention times and fragmentation patterns with synthetic standards. Quantify using UV detection at λ = 254 nm. For chiral impurities, use chiral HPLC with amylose-based phases .

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